molecular formula C20H14F2N4O2 B2995627 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide CAS No. 862810-87-5

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide

Cat. No.: B2995627
CAS No.: 862810-87-5
M. Wt: 380.355
InChI Key: AYRXIDNIFRECGJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a difluoro benzamide group attached to an imidazo[1,2-a]pyrimidin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidin-2-yl core[_{{{CITATION{{{2{Synthesis and Antimicrobial Evaluation of 2- (6-Imidazo [1,2-](https://www.mdpi.com/1422-8599/2022/1/M1331). This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and aldehydes[{{{CITATION{{{3{Synthesis, Characterization, and Anticancer Activity of Novel Imidazo 1,2-{{{CITATION{{{_1{[2-Amino-6-(2,6-Difluoro-Benzoyl)-Imidazo[1,2-a]Pyridin-3-Yl]-Phenyl ...](https://go.drugbank.com/drugs/DB04006).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one atom or group in the molecule with another[_{{{CITATION{{{_3{Synthesis, Characterization, and Anticancer Activity of Novel Imidazo 1,2-.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent reactions or applications.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It can be used to study biological processes and interactions, particularly in the context of enzyme inhibition or receptor binding.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly in the treatment of diseases such as cancer or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials or chemical products. Its unique properties may make it suitable for use in various industrial applications, such as coatings, adhesives, or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(2,6-difluoro-benzoyl)-imidazo[1,2-a]pyridin-3-yl-phenyl: : This compound is structurally similar but differs in the core heterocyclic structure.

  • Imidazo[1,2-a]pyridine derivatives: : These compounds share the imidazo[1,2-a]pyridine core but may have different substituents and functional groups[_{{{CITATION{{{_2{Synthesis and Antimicrobial Evaluation of 2- (6-Imidazo 1,2-.

Uniqueness

2,6-Difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide is unique due to its specific combination of difluoro benzamide and imidazo[1,2-a]pyrimidin-2-yl groups. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c1-28-17-7-6-12(16-11-26-9-3-8-23-20(26)25-16)10-15(17)24-19(27)18-13(21)4-2-5-14(18)22/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXIDNIFRECGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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